2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid

Description

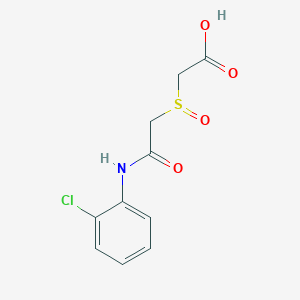

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid is a sulfinyl-containing acetic acid derivative characterized by a 2-chloroanilino group attached to a 2-oxoethyl moiety. This compound belongs to a broader class of anilino-substituted acetic acids, which are often explored for their pharmacological properties, including anti-inflammatory and enzyme inhibitory activities .

Properties

IUPAC Name |

2-[2-(2-chloroanilino)-2-oxoethyl]sulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S/c11-7-3-1-2-4-8(7)12-9(13)5-17(16)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVASPECTLZRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CS(=O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 2-chloroaniline with chloroacetic acid to form 2-(2-chloroanilino)acetic acid . This intermediate is then subjected to oxidation reactions to introduce the sulfinyl group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfinyl group, yielding 2-(2-chloroanilino)acetic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic Acid (CAS: 338793-74-1)

- Structure: Differs by having 2,4-dichloro substitution on the anilino ring.

- Molecular Weight : 310.15 g/mol vs. 295.7 g/mol for the target compound.

2-([2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl)acetic Acid (CAS: 70648-81-6)

- Structure: Features a 3,4-dichloroanilino group and a sulfanyl (-S-) instead of sulfinyl (-S(O)-).

- Impact : The sulfanyl group reduces polarity and eliminates chirality, which may decrease metabolic stability compared to the sulfinyl derivative. Molecular weight: 308.18 g/mol .

Variations in Sulfur Oxidation States

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic Acid (CAS: 338421-39-9)

- Structure : Contains a sulfonyl (-SO₂-) group instead of sulfinyl.

- Molecular weight: 257.26 g/mol .

2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid (CAS: 338421-43-5)

- Structure: Replaces the anilino group with a 2,4-dichlorobenzylamino moiety and uses a sulfanyl linker.

- Impact : The benzyl substitution introduces steric bulk, which may hinder interaction with enzyme active sites. Molecular weight: 308.18 g/mol .

Functional Group Modifications

Aceclofenac (CAS: 89796-99-6)

2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid (CAS: 152019-74-4)

- Structure: Lacks the sulfinyl/acetic acid chain but retains the 2-oxoethylanilino core with ethyl and methyl substituents.

- Impact : The alkyl groups increase hydrophobicity, favoring interactions with hydrophobic protein pockets. Molecular weight: 207.23 g/mol .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Sulfur Group | Substituents |

|---|---|---|---|---|---|

| Target Compound | - | C₁₀H₁₁ClNO₄S | 295.7 | Sulfinyl | 2-Chloroanilino |

| 2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic Acid | 338793-74-1 | C₁₀H₁₀Cl₂NO₄S | 310.15 | Sulfinyl | 2,4-Dichloroanilino |

| 2-([2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl)acetic Acid | 70648-81-6 | C₁₀H₉Cl₂NO₃S | 308.18 | Sulfanyl | 3,4-Dichloroanilino |

| 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic Acid | 338421-39-9 | C₁₀H₁₁NO₅S | 257.26 | Sulfonyl | Anilino (no Cl) |

| Aceclofenac | 89796-99-6 | C₁₆H₁₃Cl₂NO₄ | 354.2 | - | 2,6-Dichlorophenylamino |

Research Findings and Implications

- Sulfinyl vs. Sulfonyl/Sulfanyl : Sulfinyl derivatives exhibit intermediate polarity between sulfanyl and sulfonyl analogs, balancing solubility and membrane permeability. Chirality in sulfinyl compounds may lead to enantiomer-specific bioactivity .

- Biological Activity: Compounds like Aceclofenac demonstrate the therapeutic relevance of dichloroanilino-acetic acid derivatives, suggesting that structural optimization of the target compound could yield novel anti-inflammatory agents .

Biological Activity

2-((2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO4S, characterized by a sulfinyl group linked to an acetic acid moiety. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(2-chloroanilino)-2-oxoethyl]sulfinylacetic acid |

| Molecular Weight | 275.71 g/mol |

| CAS Number | 344267-33-0 |

The sulfinyl group is significant for its reactivity, allowing the compound to engage in various chemical reactions, such as oxidation and substitution.

The biological activity of this compound primarily involves its interaction with cellular proteins and enzymes. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction may disrupt various cellular pathways, leading to observed biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Research indicates potential anticancer effects, possibly through apoptosis induction in cancer cells.

Research Findings

Several studies have investigated the biological properties of this compound:

- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.

- Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cytotoxicity with IC50 values ranging from 20 to 40 µM, indicating significant potential as an anticancer agent.

- Mechanistic Studies : Further investigation into the mechanism revealed that the compound could induce oxidative stress in target cells, leading to cell cycle arrest and apoptosis.

Case Studies

In a recent case study involving animal models, administration of this compound showed promising results in reducing tumor size in xenograft models. The treatment led to a significant decrease in tumor volume compared to control groups, suggesting its potential for therapeutic use in oncology.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-chloroanilino)acetic acid | Lacks sulfinyl group | Limited antimicrobial activity |

| Sulfinylacetic acid derivatives | Similar sulfinyl group | Varying reactivity; some exhibit anticancer properties |

| 3-chloroaniline derivatives | Different halogen placement | Varies; some show antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.